Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is a synthetic compound belonging to the class of small molecules. It is characterized by its complex structure, which includes multiple functional groups that contribute to its chemical behavior and potential applications in various fields, particularly in medicinal chemistry.
This compound can be found in various chemical databases and literature, including DrugBank and PubChem, where it is listed under different identifiers and synonyms. Its structural information and molecular properties are documented in these resources, providing a comprehensive overview for researchers and chemists.
Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is classified as an experimental small molecule. Its classification is significant for understanding its potential pharmacological activities and applications in drug development.
The synthesis of methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate typically involves multi-step organic reactions that may include:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized product.
Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 275.32 g/mol. The compound's structural representation can be derived from its InChI key and SMILES notation:
InChI=1S/C15H19N1O4/c1-7(16)8(18)9(19)14(20)15(17)12(3)10(4)5-6-11(12)13(15)14/h7H,1H3,(H,17,20)/t7-/m1/s1
This detailed representation aids in understanding its chemical reactivity and interactions.
Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate can undergo various chemical reactions typical for compounds containing double bonds and functional groups:
The specific conditions under which these reactions occur—such as solvent choice, temperature, and presence of catalysts—are crucial for optimizing yields and minimizing side reactions.
The mechanism of action for methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is not fully elucidated but may involve:
Experimental studies are necessary to confirm any pharmacological effects and elucidate the precise mechanisms involved in its action within biological systems.
Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate exhibits several notable physical properties:
Key chemical properties include:
Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate has potential applications primarily in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: